(1S,2S)-1,2-dihydrochrysene-1,2-diol
Description
(1S,2S)-1,2-dihydrochrysene-1,2-diol is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
(1S,2S)-1,2-dihydrochrysene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJIRFFDLQHJJ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031721 | |
Record name | trans-1,2-Dihydro-2-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-31-6, 80433-95-0 | |
Record name | rel-(1R,2R)-1,2-Dihydro-1,2-chrysenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64920-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-chrysenediol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Chrysenediol, 1,2-dihydro-, (1S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080433950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Dihydro-2-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-2-CHRYSENEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M44K09LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trans-1,2-Dihydroxy-1,2-dihydrochrysene significant in cancer research?
A1: trans-1,2-Dihydroxy-1,2-dihydrochrysene is a crucial intermediate metabolite in the metabolic activation pathway of chrysene, a widespread environmental pollutant. Studies demonstrate that this dihydrodiol exhibits significant carcinogenic activity, acting as a proximate carcinogen. [, , ] This means it can be further metabolized in the body to form even more reactive and carcinogenic compounds. Understanding its metabolic fate is vital for comprehending chrysene-induced carcinogenesis.
Q2: Are there differences in the carcinogenic potential of the two enantiomers of trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A3: Yes, research highlights a significant difference in the tumorigenicity of the two enantiomers. The (-)-enantiomer of trans-1,2-Dihydroxy-1,2-dihydrochrysene demonstrates considerably higher tumor-initiating activity compared to the (+)-enantiomer in mouse skin and newborn mice models. [] This stereoselectivity underscores the importance of chirality in chemical carcinogenesis.
Q3: Which tissues or organs are particularly susceptible to tumor development induced by trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A4: Studies utilizing newborn mice models show that trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites predominantly induce lung tumors. [, ] Additionally, the (-)-enantiomer exhibits significant hepatocarcinogenic activity, causing liver tumors in male mice. [] This organ-specific carcinogenicity emphasizes the complex interplay between metabolic activation and tissue-specific susceptibility in chrysene-induced carcinogenesis.
Q4: How does the tumor-initiating activity of trans-1,2-Dihydroxy-1,2-dihydrochrysene compare to other polycyclic aromatic hydrocarbon dihydrodiols?
A6: Comparative studies reveal that trans-1,2-Dihydroxy-1,2-dihydrochrysene exhibits moderate to high tumor-initiating activity compared to dihydrodiols of other polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, dibenz[a,h]anthracene, and 7-methylbenz[a]anthracene. [] This suggests that the specific position of the dihydrodiol moiety on the aromatic ring structure significantly influences the compound's carcinogenic potential.
Q5: What is the significance of studying the mutagenicity of trans-1,2-Dihydroxy-1,2-dihydrochrysene?
A7: Mutagenicity assays, utilizing systems like Salmonella typhimurium and V79 Chinese hamster cells, are crucial for assessing the potential of trans-1,2-Dihydroxy-1,2-dihydrochrysene and its metabolites to cause DNA damage. [] Positive results in these assays strengthen the link between exposure to chrysene, metabolic activation, and the development of mutations that can ultimately lead to cancer. This information is vital for risk assessment and implementing strategies to minimize exposure to this environmental carcinogen.
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